Tert-butyl 4-hydroxybenzylethylcarbamate
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Overview
Description
tert-Butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a tert-butyl group, an ethyl group, and a 4-hydroxyphenylmethyl group attached to a carbamate moiety. The presence of these groups imparts unique chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate can be achieved through various methods. One common approach involves the reaction of tert-butyl carbamate with N-ethyl-N-[(4-hydroxyphenyl)methyl]amine under suitable conditions. The reaction typically requires a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of nonmetallic regenerable reagents and CO2 capture agents can enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions involving alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference .
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors .
Industry: In the chemical industry, it is used in the production of polymers, resins, and other materials requiring precise functional group protection .
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the deprotection of the amine without affecting other functional groups. This selective deprotection is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl carbamate
Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate is unique due to the presence of the 4-hydroxyphenylmethyl group, which imparts additional reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[(4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-5-15(13(17)18-14(2,3)4)10-11-6-8-12(16)9-7-11/h6-9,16H,5,10H2,1-4H3 |
InChI Key |
QMVMWAPEHGTIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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